
(E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure ist eine organische Verbindung, die durch das Vorhandensein eines Bromatoms, einer Isobutoxygruppe und einer Acrylsäureeinheit gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure umfasst typischerweise die folgenden Schritte:
Bromierung: Das Ausgangsmaterial, 2-Isobutoxyphenol, wird bromiert, um das Bromatom an der 5-Position einzuführen.
Veresterung: Das bromierte Phenol wird dann unter sauren Bedingungen mit Acrylsäure verestert, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können großtechnische Bromierungs- und Veresterungsprozesse umfassen, die effiziente Katalysatoren und optimierte Reaktionsbedingungen nutzen, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Acrylsäureeinheit in gesättigte Säuren oder Alkohole umwandeln.
Substitution: Das Bromatom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff.
Hauptsächlich gebildete Produkte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Gesättigte Säuren oder Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als Leitstruktur für die Entwicklung neuer Arzneimittel untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Bromatom und die Isobutoxygruppe können die Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen verbessern, was zur Modulation biologischer Pfade und therapeutischer Effekte führt.
Wirkmechanismus
The mechanism of action of (E)-3-(5-bromo-2-isobutoxyphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and isobutoxy group may enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Acrylsäure: Ein einfacheres Analogon mit ähnlicher Reaktivität, aber ohne Brom- und Isobutoxygruppen.
Bromacrylsäure: Enthält ein Bromatom, aber keine Isobutoxygruppe.
Isobutoxyphenylacrylsäure: Enthält die Isobutoxygruppe, aber kein Bromatom.
Einzigartigkeit
(E)-3-(5-Brom-2-isobutoxyphenyl)acrylsäure ist aufgrund der Kombination des Bromatoms und der Isobutoxygruppe einzigartig, was im Vergleich zu seinen Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C13H15BrO3 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15BrO3/c1-9(2)8-17-12-5-4-11(14)7-10(12)3-6-13(15)16/h3-7,9H,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
WZBMXUKRHCCMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


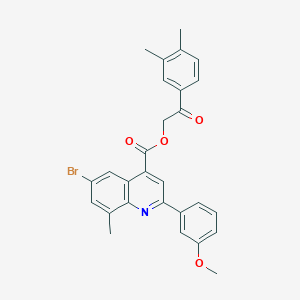
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
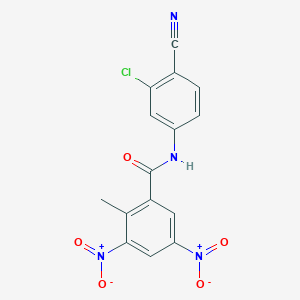
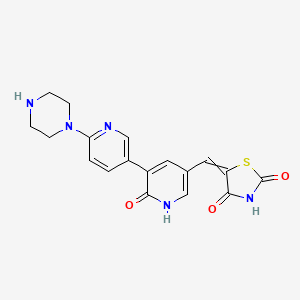
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
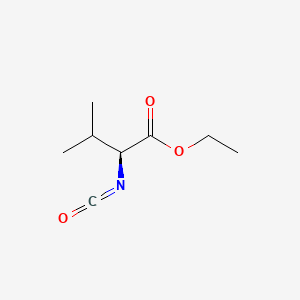
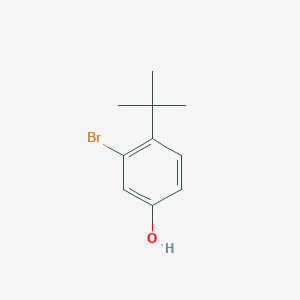
![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![N'-(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzohydrazide](/img/structure/B12462123.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide](/img/structure/B12462143.png)

![N-[(2,5-dichlorophenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B12462150.png)
